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Abstract
CCT244747 is a potent, selective, and orally bioavailable inhibitor of Checkpoint Kinase 1

(CHK1), a critical component of the DNA damage response (DDR) pathway. This document

provides a comprehensive technical overview of the discovery, mechanism of action, and

preclinical development of CCT244747. It details the quantitative data supporting its potency

and selectivity, outlines the key experimental protocols used in its evaluation, and visualizes the

associated signaling pathways and experimental workflows. This guide is intended for

researchers, scientists, and drug development professionals interested in the therapeutic

potential of CHK1 inhibition in oncology.

Introduction
Checkpoint Kinase 1 (CHK1) is a serine/threonine kinase that plays a pivotal role in the cellular

response to DNA damage. Upon activation, CHK1 orchestrates cell cycle arrest, primarily at the

S and G2/M phases, allowing time for DNA repair. Many tumor cells harbor defects in their DNA

damage response pathways, such as p53 mutations, making them heavily reliant on CHK1 for

survival, especially when under genotoxic stress from chemotherapy or radiation. This

dependency presents a therapeutic window for CHK1 inhibitors to selectively sensitize cancer

cells to DNA-damaging agents.
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CCT244747 was discovered as a novel, ATP-competitive CHK1 inhibitor.[1][2] Its development

aimed to create a highly selective and orally active agent that could be effectively combined

with standard-of-care genotoxic therapies to enhance their anti-tumor efficacy.[1][3]

Subsequent research has also explored its potential as a single agent in specific cancer types

characterized by high intrinsic replicative stress, such as MYCN-driven neuroblastoma.[1][3]

CCT244747 was later renamed SRA737 and has progressed into clinical trials.[4]

Discovery and Chemical Properties
CCT244747 was identified through a drug discovery program focused on developing potent

and selective CHK1 inhibitors. The synthesis of CCT244747 has been previously described in

the scientific literature.[1][3] It belongs to a class of 3-alkoxyamino-5-(pyridin-2-

ylamino)pyrazine-2-carbonitriles.[5]

Mechanism of Action
CCT244747 functions as an ATP-competitive inhibitor of CHK1.[1][2] By binding to the ATP-

binding pocket of CHK1, it prevents the phosphorylation of its downstream substrates, thereby

abrogating CHK1-mediated cell cycle checkpoints.[1] In the context of DNA damage, this leads

to premature mitotic entry without proper DNA repair, ultimately resulting in mitotic catastrophe

and apoptosis.[6][7]

The inhibition of CHK1 by CCT244747 leads to the modulation of several key biomarkers. A

notable effect is the inhibition of CHK1 autophosphorylation at serine 296 (pS296 CHK1), a

marker of CHK1 activity.[1][3] Furthermore, the abrogation of the G2 checkpoint results in the

inhibition of the inactive phosphorylation of CDK1 at tyrosine 15 (pY15 CDK1), promoting entry

into mitosis.[1][3] The resulting increase in DNA damage is often indicated by elevated levels of

phosphorylated histone H2AX (γH2AX) and cleaved PARP, a marker of apoptosis.[3]

Signaling Pathway
The following diagram illustrates the signaling pathway affected by CCT244747 in the presence

of DNA damage.
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DNA Damage Response and CCT244747 Mechanism of Action
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Figure 1: CCT244747 inhibits CHK1, preventing CDK1 inactivation and abrogating the G2/M
checkpoint.

Quantitative Data
The potency and selectivity of CCT244747 have been characterized through various in vitro

assays. The following tables summarize the key quantitative data.
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Target Assay Type IC50 (nM) Reference

CHK1 Kinase Assay 7.7 [5]

CHK1 Kinase Assay 8 [1]

CHK2 Kinase Assay >10,000 [5]

CDK1 Kinase Assay >10,000 [5]

FLT3 Kinase Assay 600 [5]

Table 1: In Vitro Kinase Inhibitory Potency of CCT244747.

Cell Line Assay Type IC50 (nM) GI50 (µM) Reference

HT29
G2 Checkpoint

Abrogation (MIA)
29 0.33 - 3 [1][5]

SW620
G2 Checkpoint

Abrogation (MIA)
29 - 170 0.33 - 3 [1][5]

MiaPaCa-2
G2 Checkpoint

Abrogation (MIA)
29 - 170 0.33 - 3 [5]

Calu6
G2 Checkpoint

Abrogation (MIA)
29 - 170 0.33 - 3 [5]

Table 2: Cellular Activity of CCT244747.

Experimental Protocols
Detailed methodologies for the key experiments cited in the development of CCT244747 are

provided below.

In Vitro Kinase Assay
A microfluidic assay was utilized to measure CHK1 kinase activity. This assay monitors the

separation of a phosphorylated product from its substrate. An EZ Reader II system was used

with a separation buffer containing 500 nM CR-8. Compounds were dispensed into 384-well

polypropylene assay plates using an ECHO® 550 acoustic dispenser to create an 8-point
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dilution curve. The final assay concentration of DMSO was 2.5%, with compound

concentrations ranging from 0.5 to 1000 nM.[5]

In Vitro Cytotoxicity and G2 Checkpoint Abrogation
Assays
Cellular CHK1 activity was assessed using an ELISA-based assay and a mitosis induction

assay (MIA) to measure G2 checkpoint abrogation.[1][2] Cytotoxicity was determined using a

sulforhodamine B (SRB) assay.[1][2] For G2 checkpoint abrogation, cells were treated with a

genotoxic agent (e.g., etoposide) to induce G2 arrest, followed by treatment with CCT244747.

The abrogation of this arrest was then quantified.[1][3]

Western Blotting
To assess the modulation of biomarkers, standard western blotting techniques were employed.

Cells were treated with genotoxic agents (e.g., SN38, gemcitabine) with or without

CCT244747. Cell lysates were prepared, and protein concentrations were determined. Equal

amounts of protein (e.g., 50 µg) were separated by SDS-PAGE, transferred to a membrane,

and probed with primary antibodies against pS296 CHK1, pS317 CHK1, pS345 CHK1, pY15

CDK1, γH2AX, and cleaved PARP. GAPDH was used as a loading control.[3]

Cell Cycle Analysis
Flow cytometry was used to analyze the effects of CCT244747 on the cell cycle. Cells were

treated with a genotoxic agent and/or CCT244747 for specified durations. Subsequently, cells

were harvested, fixed, and stained with a DNA-intercalating dye (e.g., propidium iodide). The

DNA content of the cells was then analyzed using a flow cytometer to determine the

percentage of cells in each phase of the cell cycle (G1, S, G2/M).[1][3] To specifically quantify

cells in mitosis, cells were stained for pS10-Histone H3.[7]

In Vivo Efficacy Studies
The in vivo anti-tumor activity of CCT244747 was evaluated in human tumor xenograft models.

[1] For combination studies, mice bearing established tumors (e.g., HT29 colon, Calu6 lung)

were treated with a genotoxic agent (e.g., gemcitabine, irinotecan) followed by oral

administration of CCT244747.[1][5] Tumor growth was monitored, and efficacy was determined

by tumor growth delay.[1][6] For single-agent activity, a MYCN-driven transgenic mouse model
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of neuroblastoma was used, with tumor volumes determined by MRI.[1][3] CCT244747 was

formulated for oral administration in a vehicle such as 5% DMSO, 20% Tween 20, 65%

PEG400, and 10% water.[1][3]

Experimental Workflow for In Vivo Combination Studies
The following diagram outlines a typical experimental workflow for evaluating the in vivo

efficacy of CCT244747 in combination with a genotoxic agent.

In Vivo Combination Study Workflow
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Figure 2: A generalized workflow for in vivo combination studies with CCT244747.

Preclinical Efficacy
Combination Therapy
Preclinical studies have demonstrated that CCT244747 significantly enhances the cytotoxicity

of several DNA-damaging agents, including gemcitabine and irinotecan, in multiple human

tumor xenograft models.[1][2] This potentiation of anti-tumor activity was associated with the

modulation of CHK1 and cell cycle biomarkers in vivo.[1][3] Scheduling studies indicated that

the presence of CCT244747 for 24 to 48 hours following the administration of the genotoxic
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agent was optimal for maximal potentiation.[1] CCT244747 has also been shown to sensitize

bladder and head and neck cancer cell lines to radiation, resulting in tumor growth delay and a

survival benefit in xenograft models.[6][7]

Single-Agent Activity
In addition to its efficacy in combination therapies, CCT244747 has demonstrated marked anti-

tumor activity as a single agent in a MYCN-driven transgenic mouse model of neuroblastoma.

[1][3] This suggests that tumors with high levels of intrinsic replicative stress, such as those

with MYC amplification, may be particularly vulnerable to CHK1 inhibition.[3]

Pharmacokinetics
Pharmacokinetic studies have shown that therapeutically relevant concentrations of

CCT244747 can be achieved in tumors following oral administration.[1] The compound was

found to be concentrated and retained in tumor tissue, supporting its development as an orally

bioavailable drug.[1]

Conclusion
CCT244747 is a potent, selective, and orally bioavailable CHK1 inhibitor that has demonstrated

significant preclinical anti-tumor activity, both as a single agent in tumors with high replicative

stress and in combination with genotoxic chemotherapy and radiation.[1][2][6] Its well-defined

mechanism of action, favorable pharmacokinetic profile, and robust preclinical efficacy data

provided a strong rationale for its advancement into clinical trials as SRA737. The development

of CCT244747 represents a significant step forward in the clinical evaluation of CHK1 inhibition

as a promising anti-cancer strategy.[2][4]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://pubmed.ncbi.nlm.nih.gov/22929806/
https://pubmed.ncbi.nlm.nih.gov/22929806/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3474704/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3474704/
https://www.researchgate.net/publication/230755884_CCT244747_Is_a_Novel_Potent_and_Selective_CHK1_Inhibitor_with_Oral_Efficacy_Alone_and_in_Combination_with_Genotoxic_Anticancer_Drugs
https://www.medchemexpress.com/CCT244747.html
https://pubmed.ncbi.nlm.nih.gov/28131548/
https://pubmed.ncbi.nlm.nih.gov/28131548/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6155495/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6155495/
https://www.benchchem.com/product/b15607476#cct244747-discovery-and-development-history
https://www.benchchem.com/product/b15607476#cct244747-discovery-and-development-history
https://www.benchchem.com/product/b15607476#cct244747-discovery-and-development-history
https://www.benchchem.com/product/b15607476#cct244747-discovery-and-development-history
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15607476?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15607476?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

